molecular formula C26H26ClN3O3S B11445360 N-benzyl-6-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide

N-benzyl-6-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide

Cat. No.: B11445360
M. Wt: 496.0 g/mol
InChI Key: BPXKMEAJVLJYCY-UHFFFAOYSA-N
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Description

N-BENZYL-6-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}HEXANAMIDE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a benzyl group, and a chlorophenylmethyl substituent. The presence of these functional groups contributes to its diverse chemical and biological properties.

Preparation Methods

The synthesis of N-BENZYL-6-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}HEXANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.

    Attachment of the Chlorophenylmethyl Group: This step involves the reaction of the intermediate with a chlorophenylmethyl halide under basic conditions to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-BENZYL-6-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}HEXANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenylmethyl groups, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium azide (NaN3). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-BENZYL-6-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}HEXANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-BENZYL-6-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}HEXANAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

N-BENZYL-6-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}HEXANAMIDE can be compared with other thienopyrimidine derivatives, such as:

    Thieno[3,2-d]pyrimidine-4-one: Lacks the benzyl and chlorophenylmethyl groups, leading to different chemical and biological properties.

    6-Benzylthieno[3,2-d]pyrimidine-4-one: Similar structure but lacks the chlorophenylmethyl group, affecting its reactivity and biological activity.

    4-Chlorophenylmethylthieno[3,2-d]pyrimidine-2,4-dione: Lacks the benzyl group, leading to different pharmacological properties.

The uniqueness of N-BENZYL-6-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}HEXANAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C26H26ClN3O3S

Molecular Weight

496.0 g/mol

IUPAC Name

N-benzyl-6-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C26H26ClN3O3S/c27-21-12-10-20(11-13-21)18-30-22-14-16-34-24(22)25(32)29(26(30)33)15-6-2-5-9-23(31)28-17-19-7-3-1-4-8-19/h1,3-4,7-8,10-14,16H,2,5-6,9,15,17-18H2,(H,28,31)

InChI Key

BPXKMEAJVLJYCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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